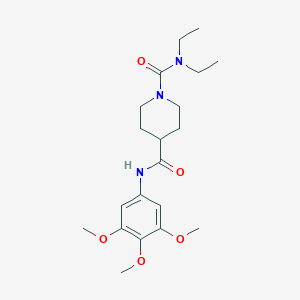
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. This drug has gained popularity in recent years due to its potent analgesic effects, which are similar to those of other opioids such as morphine and fentanyl. However, the use of U-47700 has been associated with a number of adverse effects, including respiratory depression, addiction, and death.
Mecanismo De Acción
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. When N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide binds to this receptor, it activates a cascade of signaling events that ultimately lead to the suppression of pain signals in the brain.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those of other opioids and are mediated by the activation of the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its use is limited by its potential for abuse and the risk of adverse effects, such as respiratory depression and addiction.
Direcciones Futuras
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, including the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Researchers are also studying the potential use of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide in the treatment of opioid addiction and withdrawal. Additionally, there is a need for further research on the long-term effects of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide use, particularly with regard to its potential for addiction and other adverse effects.
Métodos De Síntesis
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide is synthesized from a precursor compound called 3,4-dichloro-N-(2-(diethylamino)ethyl)benzamide. This compound is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of sodium borohydride to yield N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide.
Aplicaciones Científicas De Investigación
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for pain management. Researchers have also used N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide to study the effects of opioid drugs on the brain and behavior.
Propiedades
IUPAC Name |
1-N,1-N-diethyl-4-N-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-6-22(7-2)20(25)23-10-8-14(9-11-23)19(24)21-15-12-16(26-3)18(28-5)17(13-15)27-4/h12-14H,6-11H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESSGAHYHURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)

